molecular formula C6H7IN2O B11795843 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide

Katalognummer: B11795843
Molekulargewicht: 250.04 g/mol
InChI-Schlüssel: XECWVGLGIBTQIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide is a chemical compound with the molecular formula C6H6IN2O. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. The presence of an iodine atom at the 4-position and a methyl group at the nitrogen atom makes this compound unique and of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide typically involves the iodination of N-methyl-1H-pyrrole-2-carboxamide. One common method includes the reaction of N-methyl-1H-pyrrole-2-carboxamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the 4-position.

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize the efficiency and minimize the formation of by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like Pd/C and hydrogen gas.

Major Products:

    Substitution: Formation of N-methyl-1H-pyrrole-2-carboxamide derivatives with different substituents at the 4-position.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of N-methyl-1H-pyrrole-2-carboxamide.

Wissenschaftliche Forschungsanwendungen

4-Iodo-N-methyl-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized pyrrole derivatives.

Wirkmechanismus

The mechanism of action of 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its iodine and carboxamide functional groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary depending on the specific context and application.

Vergleich Mit ähnlichen Verbindungen

  • 4-Iodo-1-methyl-1H-pyrrole-2-carboxylic acid
  • 4-Iodo-N,N-dimethyl-1H-pyrrole-2-carboxamide
  • Methyl 4-iodo-1H-pyrrole-2-carboxylate

Comparison: 4-Iodo-N-methyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C6H7IN2O

Molekulargewicht

250.04 g/mol

IUPAC-Name

4-iodo-N-methyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C6H7IN2O/c1-8-6(10)5-2-4(7)3-9-5/h2-3,9H,1H3,(H,8,10)

InChI-Schlüssel

XECWVGLGIBTQIO-UHFFFAOYSA-N

Kanonische SMILES

CNC(=O)C1=CC(=CN1)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.